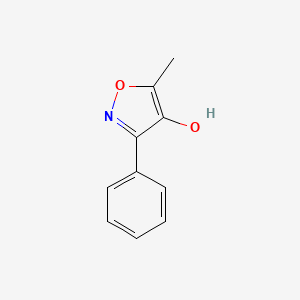

5-Methyl-3-phenyl-1,2-oxazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-10(12)9(11-13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZWHWOBEFSFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 3 Phenyl 1,2 Oxazol 4 Ol and Advanced Analogues

Overview of Established and Emerging Synthetic Routes to 1,2-Oxazoles

The construction of the 1,2-oxazole ring system is a cornerstone of heterocyclic chemistry, with several well-established and innovative methods available to synthetic chemists. beilstein-journals.orgnih.gov These routes offer access to a wide array of substituted 1,2-oxazoles, which are valuable scaffolds in drug discovery and materials science. researchgate.netaip.org

Two primary and classical pathways dominate the synthesis of 1,2-oxazoles:

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an alkyne or an alkene. beilstein-journals.orgnih.govrsc.org The regioselectivity of this cycloaddition is a key consideration, and various factors, including the nature of the substituents on both the nitrile oxide and the dipolarophile, can influence the outcome. rsc.org

Condensation of Hydroxylamine (B1172632) with a Three-Carbon Component: This approach utilizes the reaction of hydroxylamine or its salts with a suitable three-carbon building block, such as a 1,3-diketone, α,β-unsaturated ketone, or β-enamino ketoester. beilstein-journals.orgnih.gov The choice of the three-carbon component and the reaction conditions are crucial for controlling the regiochemical outcome of the cyclization.

In addition to these foundational methods, several modern and more specialized synthetic routes have been developed:

Metal-Catalyzed Cyclizations: Various transition metals, including palladium, copper, and gold, have been employed to catalyze the formation of the 1,2-oxazole ring. rsc.orgijpsonline.com These methods often proceed under mild conditions and can offer unique regioselectivity.

Oxidative Cyclizations: Intramolecular oxidative cyclization of substrates like N-styrylbenzamides, mediated by reagents such as phenyliodine diacetate (PIDA), provides a metal-free route to 2,5-disubstituted oxazoles. organic-chemistry.org

Multi-component Reactions: These reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, have emerged as an efficient strategy for the synthesis of highly substituted 1,2-oxazoles. ijpsonline.com

The following table provides a summary of some established synthetic routes to 1,2-oxazoles:

| Synthetic Method | Key Reactants | General Product | Key Features |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne/Alkene | Substituted 1,2-Oxazoles | High versatility, regioselectivity concerns. beilstein-journals.orgnih.govrsc.org |

| Condensation Reaction | 1,3-Diketone, Hydroxylamine | Substituted 1,2-Oxazoles | Readily available starting materials. beilstein-journals.orgnih.gov |

| Metal-Catalyzed Cyclization | Acetylenic Amides | 2-Oxazoles/2-Oxazolines | Mild reaction conditions, good yields. organic-chemistry.org |

| Fischer Oxazole (B20620) Synthesis | Cyanohydrin, Aromatic Aldehyde | 2,5-Disubstituted Oxazoles | One of the earliest methods. ijpsonline.com |

| van Leusen Synthesis | Aldehyde, Tosylmethyl Isocyanide (TosMIC) | 5-Substituted Oxazoles | Mild and basic conditions. ijpsonline.com |

Targeted Synthesis of 5-Methyl-3-phenyl-1,2-oxazol-4-ol

The synthesis of the specific compound this compound requires careful consideration of the synthetic strategy to ensure the correct placement of the methyl, phenyl, and hydroxyl substituents on the 1,2-oxazole core.

Cyclization Reactions for the Construction of the 1,2-Oxazole Nucleus

The formation of the 1,2-oxazole ring in this compound typically involves a cyclization reaction. A common and effective method is the reaction of a β-ketoester with hydroxylamine. researchgate.netbeilstein-journals.org This approach allows for the direct incorporation of the necessary functionalities.

Another key strategy involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org This method has proven to be efficient for the synthesis of various substituted 1,2-oxazoles.

Strategic Introduction of Methyl and Phenyl Substituents at Specific Ring Positions

The strategic placement of the methyl and phenyl groups at the C5 and C3 positions, respectively, is dictated by the choice of the starting materials. For instance, in the synthesis involving a β-ketoester, the structure of this starting material will determine the final substitution pattern of the 1,2-oxazole ring. To obtain this compound, a β-ketoester with a phenyl group at the β-position and a methyl group on the ester portion would be a logical precursor.

Regioselectivity and Stereoselectivity in the Formation of this compound

Regioselectivity is a critical aspect of the synthesis of asymmetrically substituted 1,2-oxazoles. The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can potentially lead to two regioisomeric products. The reaction conditions, including pH and the nature of the substituents, can influence which isomer is formed preferentially. beilstein-journals.orgnih.gov

In the context of synthesizing this compound, the reaction of a β-enamino ketoester with hydroxylamine can also lead to the formation of two possible regioisomers. researchgate.net However, studies have shown that in certain cases, the reaction proceeds with high regioselectivity, yielding predominantly one isomer. researchgate.net The formation of the desired 5-substituted-1,2-oxazole is often favored. researchgate.net

Stereoselectivity is generally not a factor in the synthesis of the aromatic 1,2-oxazole ring itself. However, if chiral centers are present in the substituents, their stereochemistry needs to be controlled during the synthesis of the starting materials.

Derivatization Strategies for this compound

The hydroxyl group at the C4 position of this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a variety of advanced analogs.

Functionalization of the Hydroxyl Group and its Chemical Transformations

The hydroxyl group of this compound can undergo a range of chemical transformations common to alcohols and phenols. These reactions can be used to introduce new functional groups and modulate the physicochemical properties of the parent molecule.

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other electrophiles under basic conditions.

Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under appropriate activation) can yield the corresponding esters. This is a common strategy for creating prodrugs. google.com

Oxidation: While the oxazole ring is relatively stable, the hydroxyl group could potentially be oxidized under specific conditions, although this is less common for 4-hydroxyisoxazoles.

Substitution: In some cases, the hydroxyl group can be converted into a leaving group (e.g., a tosylate or triflate) and subsequently displaced by a nucleophile to introduce a different substituent at the C4 position.

The following table summarizes some potential chemical transformations of the hydroxyl group:

| Reaction Type | Reagent | Product Type | Potential Application |

| Etherification | Alkyl Halide, Base | Ether | Modify solubility and lipophilicity. |

| Esterification | Acyl Chloride/Anhydride | Ester | Prodrug design, modify biological activity. google.com |

| Sulfonylation | Sulfonyl Chloride | Sulfonate Ester | Create a leaving group for substitution reactions. |

Modifications of the Phenyl Ring for Structure-Activity Relationship Studies

The strategic modification of the phenyl ring on the 3-position of the 1,2-oxazole core is a critical aspect of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). These studies are instrumental in optimizing the biological efficacy of compounds related to this compound. Research has shown that the introduction of various substituents onto this phenyl ring can significantly influence the compound's interaction with biological targets.

The nature and position of the substituents on the phenyl ring can modulate properties such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, affect the compound's binding affinity to receptors or enzymes. For instance, in related heterocyclic systems like oxazolo[5,4-d]pyrimidines, the introduction of a 4-chloro substituent on the C(2)-phenyl ring was found to be favorable for antiproliferative activity. mdpi.com Conversely, a 4-methoxy group on the same phenyl ring proved to be adverse to this activity. mdpi.com

In a different but related series of 1,3,4-oxadiazole (B1194373) derivatives, the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the 5-phenyl ring was systematically investigated. acs.org It was observed that an unsubstituted phenyl ring was often favorable for certain biological activities, while the introduction of EWGs at the 4-position resulted in varied inhibitory activity. acs.org Furthermore, the position of the substituent was also found to be crucial; EWGs at the 3-position of the phenyl ring were sometimes more favorable for activity than when placed at other positions. acs.org

Studies on vicinal diaryl-substituted isoxazoles have also highlighted the importance of substitution on the phenyl ring. For example, methylation at the 2-position of a benzyl (B1604629) group attached to the isoxazole (B147169) scaffold led to a significant increase in potency against certain cell lines, whereas moving the methyl group to the 3- or 4-position resulted in a substantial loss of activity. semanticscholar.org This indicates that both the electronic nature and the steric placement of substituents are key determinants of biological function.

The following table summarizes the observed effects of various phenyl ring substitutions on the activity of related oxazole and isoxazole compounds, providing a framework for designing future analogues of this compound.

| Substituent | Position on Phenyl Ring | Observed Effect on Activity of Related Compounds | Reference |

| Chloro (Cl) | 4 | Favorable for antiproliferative activity | mdpi.com |

| Methoxy (B1213986) (OCH₃) | 4 | Adverse to antiproliferative activity | mdpi.com |

| Unsubstituted | - | Favorable for certain dual inhibitory activities | acs.org |

| Electron-Withdrawing Groups (e.g., CN, Cl) | 3 | May be favorable for inhibitory activity | acs.org |

| Methyl (CH₃) | 2 | Increased potency in specific scaffolds | semanticscholar.org |

| Methyl (CH₃) | 3 or 4 | Significant loss of activity compared to 2-position | semanticscholar.org |

This table is generated based on research on structurally related compounds and is intended to guide SAR studies for this compound analogues.

Synthesis of Poly-substituted 1,2-Oxazole Derivatives Related to this compound

The synthesis of poly-substituted 1,2-oxazole derivatives is a key area of research for developing advanced analogues of this compound. These synthetic methodologies allow for the introduction of diverse functional groups on both the oxazole core and its substituents, enabling fine-tuning of the molecule's properties.

A common strategy for creating substituted 1,2-oxazole rings involves the cyclization of a β-dicarbonyl compound or its equivalent with hydroxylamine. To synthesize analogues with a substituted phenyl ring at the 3-position, the corresponding substituted benzoylacetates or related precursors are required. For instance, the synthesis of 3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-ol would start from a 4-chlorobenzoyl precursor.

General synthetic routes often involve the preparation of substituted hippuric acid derivatives which can then undergo cyclization reactions with appropriate aldehydes to form oxazol-5(4H)-one derivatives. nih.gov These intermediates can be further modified to yield the desired 1,2-oxazole structures. The synthesis of various substituted 2-aryl-5-(substituted methyl)-1,3,4-oxadiazoles has been achieved from corresponding chloromethyl derivatives, a strategy that could be adapted for oxazole synthesis. umich.edu

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent a powerful tool for introducing a wide variety of substituents onto the phenyl ring of the oxazole precursor. researchgate.net This allows for the synthesis of a large library of compounds for extensive SAR studies. For example, starting with a bromo- or iodo-substituted 3-phenyl-1,2-oxazole derivative, various aryl, heteroaryl, or alkyl groups can be introduced.

The following table outlines a generalized synthetic approach for producing poly-substituted 1,2-oxazole derivatives based on established methods for related heterocyclic compounds.

| Reaction Type | Starting Materials | Reagents and Conditions | Product Type | Reference |

| Cyclization | Substituted benzoyl glycine, Substituted benzaldehyde | Polyphosphoric acid, Heat (e.g., 90°C) | 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one | nih.gov |

| Nucleophilic Substitution | 2-Aryl-5-chloromethyl-1,3,4-oxadiazole, Various nucleophiles (amines, thiols) | - | 2-Aryl-5-(aminomethyl/thiomethyl)-1,3,4-oxadiazoles | umich.edu |

| Suzuki Cross-Coupling | Halogenated phenyl-oxazole derivative, Boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Phenyl-substituted phenyl-oxazole derivative | researchgate.net |

This table presents generalized synthetic strategies adaptable for the synthesis of poly-substituted 1,2-oxazole derivatives related to this compound.

Spectroscopic Characterization and Elucidation of Molecular Structure for 5 Methyl 3 Phenyl 1,2 Oxazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen, carbon, and nitrogen atomic environments within the molecule, confirming the presence and connectivity of the phenyl, methyl, and 1,2-oxazole moieties.

The ¹H NMR spectrum of 5-Methyl-3-phenyl-1,2-oxazol-4-ol is characterized by distinct signals corresponding to its different proton environments. The aromatic protons of the phenyl group attached to the C3 position of the oxazole (B20620) ring are expected to appear in the downfield region, typically between δ 7.4 and 7.8 ppm. These protons often present as a multiplet due to complex spin-spin coupling.

The aliphatic region of the spectrum is defined by the methyl group protons. The protons of the methyl group at the C5 position are anticipated to resonate as a sharp singlet around δ 2.7 ppm. chemicalbook.com The hydroxyl proton (-OH) at the C4 position is expected to appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often observed in a wide range.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 7.4 - 7.8 | Multiplet (m) |

| Methyl (CH₃) | ~2.7 | Singlet (s) |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The substituted 1,2-oxazole ring displays characteristic chemical shifts for its carbon atoms. Based on data from related oxazole structures, the C3 and C5 carbons, being adjacent to heteroatoms, are expected to be significantly deshielded. cdnsciencepub.com The C3 carbon, attached to the phenyl group and the ring nitrogen, and the C5 carbon, attached to the methyl group and the ring oxygen, would likely resonate in the range of δ 155-170 ppm. The C4 carbon, bearing the hydroxyl group, is expected at a higher field, approximately δ 100-110 ppm. cdnsciencepub.com

The phenyl group carbons will show a series of signals in the aromatic region (δ 125-135 ppm), with the ipso-carbon (the carbon attached to the oxazole ring) being distinct. The methyl carbon is expected to appear in the upfield region of the spectrum, typically around δ 10-15 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 (Oxazole Ring) | 155 - 165 |

| C4 (Oxazole Ring) | 100 - 110 |

| C5 (Oxazole Ring) | 160 - 170 |

| Phenyl (C₆H₅) | 125 - 135 |

While 1D NMR provides fundamental data, advanced techniques are necessary for unambiguous structural confirmation.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, within the phenyl ring. Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are vital. HSQC would link each proton directly to its attached carbon, confirming the assignments of the methyl and phenyl C-H units. HMBC is particularly powerful as it reveals long-range (2-3 bond) correlations, for example, between the methyl protons and the C4 and C5 carbons of the oxazole ring, and between the phenyl protons and the C3 carbon, solidifying the connectivity of the entire structure. ipb.pt

¹⁵N NMR: This technique directly probes the nitrogen atom in the 1,2-oxazole ring. The chemical shift of the nitrogen provides insight into its electronic environment and hybridization state. For related 1,2-oxazole systems, nitrogen chemical shifts can be observed, which helps to differentiate between isomers and understand the electronic structure of the heterocyclic ring. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy probe the vibrational modes of the molecule, offering valuable information about the functional groups present and the nature of intermolecular interactions like hydrogen bonding.

The IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm its structure.

O-H Stretch: A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations from the phenyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole ring and the C=C bonds of both the oxazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region. gavinpublishers.com A band around 1600 cm⁻¹ is often characteristic of the C=N stretch. clockss.org

C-O Stretch: The C-O stretching vibrations, both from the oxazole ring and the hydroxyl group, typically appear in the 1000-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the phenyl ring and the heterocyclic core.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N Stretch (Oxazole) | ~1600 | IR, Raman |

| C=C Stretch (Aromatic/Oxazole) | 1400 - 1650 | IR, Raman |

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. researchgate.net In the solid state or in concentrated solutions, the hydroxyl group of one molecule can form a hydrogen bond with the nitrogen atom of a neighboring 1,2-oxazole ring (O-H···N). This intermolecular interaction would cause the O-H band to broaden significantly and shift to a lower frequency (e.g., towards 3200 cm⁻¹) compared to a free, non-hydrogen-bonded O-H group (which would appear as a sharper band around 3600 cm⁻¹).

Crystallographic studies of similar structures, such as 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, have confirmed the presence of O-H···N hydrogen bonds that link molecules into chains. researchgate.netiucr.org This provides a strong basis for interpreting the vibrational spectra of this compound, where such interactions are highly probable and would be a key feature in its spectral analysis.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns under electron ionization. High-resolution mass spectrometry (HRMS) can confirm the compound's elemental composition by providing a highly accurate mass measurement of the molecular ion. mdpi.com

The fragmentation of substituted oxazoles is complex and can proceed through several pathways. For phenyl-substituted oxazoles, fragmentation often involves cleavages of the heterocyclic ring. clockss.org The primary fragmentation process for related 1,2-oxazole structures is often a formal retro 1,3-dipolar cycloaddition. sci-hub.st This would involve the cleavage of the N-O bond, a characteristic scission for 1,2,4-oxazoline derivatives as well. Other significant fragmentation pathways for phenyl-substituted oxazoles include the consecutive loss of stable molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org

The presence of the phenyl group leads to characteristic fragment ions, such as the benzoyl cation and other nitrile-containing ions. sci-hub.st The electron impact induced fragmentation of oxazole itself results in four main fragments, and the fragmentation patterns of substituted oxazoles are influenced by the nature of these substituents. clockss.org For instance, the presence of a methyl group can influence the secondary loss of hydrogen atoms. clockss.org

Table 1: Plausible Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure/Origin |

| [M]+• | Molecular Ion |

| [M-CO]+• | Loss of Carbon Monoxide |

| [M-HCN]+• | Loss of Hydrogen Cyanide |

| [C₆H₅CO]+ | Benzoyl cation |

| [C₆H₅CN]+• | Benzonitrile radical cation |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The moieties responsible for this light absorption are known as chromophores. msu.edu

The primary chromophore in this compound is the conjugated system comprising the phenyl ring and the 1,2-oxazole ring. This extended π-electron system is where the most significant electronic transitions occur. mdpi.com The UV-Vis spectrum of such compounds typically displays absorption bands arising from π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. researchgate.net The π → π* transitions are generally of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms of the oxazole ring, are of lower intensity and can appear at longer wavelengths. researchgate.net The absorption spectrum of a substituted isoxazole (B147169) can show bands that are characteristic of both the isoxazole ring and the substituent aromatic system. mdpi.com

Substituents on the oxazole ring have a profound impact on the absorption wavelength (λmax) and molar absorptivity (ε). The phenyl group at the 3-position acts as an auxochrome, extending the conjugated system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) compared to an unsubstituted oxazole. The hydroxyl group at the 4-position and the methyl group at the 5-position also influence the electronic properties and can contribute to shifts in the absorption maxima. The nature of the solvent can also affect the absorption spectrum, a phenomenon known as solvatochromism. globalresearchonline.netresearchgate.net

Table 2: Representative UV-Vis Absorption Data for Substituted Oxazoles

| Compound System | Solvent | λmax (nm) | Transition Type | Reference |

| Naphtho[1,2-d]isoxazole derivative | - | 249.6 | π → π* (isoxazole) | mdpi.com |

| 4-Phenylpyridin-2(1H)-one conjugate | - | 255–260 | π → π | researchgate.net |

| 4-Phenylpyridin-2(1H)-one conjugate | - | 318–322 | n → π | researchgate.net |

| Oxazole Dyes | Chloroform | 355-360 | - | globalresearchonline.net |

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, provides significant insight. researchgate.netiucr.orgnih.gov In this analogue, the isoxazole moiety adopts a shallow envelope conformation. researchgate.netiucr.org It is expected that this compound would exhibit similar conformational properties.

In the crystalline lattice, molecules are held together by a network of intermolecular interactions. Given the presence of a hydroxyl group (-OH) and the nitrogen atom in the oxazole ring, strong O—H⋯N hydrogen bonds are anticipated to be a dominant feature, linking molecules into chains or more complex networks. researchgate.netiucr.orgnih.gov Weaker interactions, such as C—H⋯O hydrogen bonds and potentially π–π stacking interactions between phenyl rings of adjacent molecules, would further stabilize the crystal packing. researchgate.netresearchgate.net

The geometric parameters from the crystal structure of the analogue 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol reveal key spatial relationships. iucr.org The dihedral angle, which describes the rotation around a bond, between the plane of the oxazole ring and the attached phenyl ring is a critical parameter. In the analogue, the dihedral angle between the isoxazole ring and the 4-methylphenyl ring is 15.51(7)°. researchgate.netnih.gov This indicates a significant twist between the two rings, suggesting that they are not coplanar in the solid state. The bond lengths and angles within the oxazole ring define its geometry. The crystal structure of the analogue was determined to be monoclinic with the space group P2/c. researchgate.netiucr.org

Table 3: Selected Crystallographic Data for the Analogous Compound 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.netiucr.org |

| Space Group | P2/c | researchgate.netiucr.org |

| a (Å) | 10.2200 (15) | researchgate.netiucr.org |

| b (Å) | 14.2289 (19) | researchgate.netiucr.org |

| c (Å) | 10.2474 (15) | researchgate.netiucr.org |

| β (°) | 93.058 (7) | researchgate.netiucr.org |

| Dihedral Angle (Isoxazole - Phenyl) | 15.51 (7)° | researchgate.netnih.gov |

| Hydrogen Bond (D⋯A) | O—H⋯N, 2.9352 (15) Å | iucr.org |

Tautomerism and Isomeric Equilibria in 5 Methyl 3 Phenyl 1,2 Oxazol 4 Ol Systems

Theoretical Basis of Proton Tautomerism in Hydroxylated Heterocycles

Proton tautomerism is a fundamental concept in the study of hydroxylated heterocycles, where a hydrogen atom can migrate between two or more positions on the molecule, leading to distinct structural isomers that exist in dynamic equilibrium. clockss.org This phenomenon is particularly significant in heterocycles containing both hydroxyl (-OH) and nitrogen atoms within the ring system. The equilibrium between the tautomeric forms is governed by their relative thermodynamic stabilities, which are influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the electronic effects of substituents.

In the case of 5-Methyl-3-phenyl-1,2-oxazol-4-ol, the primary tautomeric equilibrium to consider is the keto-enol tautomerism. The enol form is the hydroxylated oxazole (B20620), while the keto form arises from the migration of the hydroxyl proton to a ring nitrogen or carbon atom, resulting in a carbonyl group. The understanding of which tautomer predominates is crucial for predicting the molecule's chemical reactivity and biological activity. clockss.org Theoretical calculations, often employing quantum-chemical methods, are instrumental in predicting the relative energies of these tautomers and the energy barriers for their interconversion. clockss.orgacs.org These calculations can provide insights into whether the proton transfer is a direct process or is mediated by solvent molecules. ias.ac.in

Experimental Investigation of Keto-Enol Tautomerism in this compound

Experimental studies are essential to validate theoretical predictions and to observe the behavior of tautomers under various conditions. Spectroscopic techniques are particularly powerful tools for identifying and quantifying the different tautomeric forms present in a sample.

Spectroscopic Evidence for Tautomeric Forms (e.g., NMR, IR, UV)

Spectroscopic methods provide direct evidence for the existence of different tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the tautomeric structure. In the enol form of this compound, a characteristic signal for the hydroxyl proton would be expected. In the keto form, this signal would be absent, and new signals corresponding to protons on the now sp³-hybridized carbon or nitrogen would appear. The chemical shifts of the ring carbons are also sensitive to the tautomeric state, with the carbon of a carbonyl group exhibiting a distinct downfield shift. Low-temperature NMR studies can sometimes "freeze out" the equilibrium, allowing for the observation of separate signals for each tautomer. fu-berlin.de

Infrared (IR) Spectroscopy: IR spectroscopy can readily distinguish between the keto and enol forms. The enol tautomer will show a characteristic broad absorption band for the O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. The keto tautomer, on the other hand, will exhibit a strong, sharp absorption band for the C=O stretching vibration, usually between 1650 and 1750 cm⁻¹. rsc.org

UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers are generally different due to variations in their conjugated systems. A shift in the wavelength of maximum absorption (λmax) can be observed when the equilibrium is shifted by changing environmental conditions, providing evidence for the presence of multiple tautomeric species. researchgate.net

Environmental Factors Influencing Tautomeric Ratios (e.g., Solvent Polarity, Temperature)

The position of the tautomeric equilibrium is not fixed and can be significantly influenced by the surrounding environment.

Solvent Polarity: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. nih.gov Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar tautomer. For instance, a polar protic solvent might favor the keto form by forming hydrogen bonds with the carbonyl group and the N-H bond. Conversely, nonpolar solvents tend to favor the less polar enol form, which can often be stabilized by intramolecular hydrogen bonding. nih.gov

Temperature: Temperature changes can shift the tautomeric equilibrium. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization reaction. According to Le Chatelier's principle, if the conversion from one tautomer to another is endothermic, an increase in temperature will favor the formation of that tautomer.

Table 1: Influence of Environmental Factors on Tautomeric Equilibrium

| Factor | Effect on Equilibrium | Predominant Tautomer (Illustrative) |

| Solvent Polarity | ||

| Nonpolar (e.g., Hexane) | Favors less polar form, intramolecular H-bonding | Enol form |

| Polar Aprotic (e.g., Acetone) | Favors more polar form | Keto form |

| Polar Protic (e.g., Ethanol) | Stabilizes both forms through H-bonding, can favor keto | Keto form |

| Temperature | ||

| Increase | Favors the endothermic direction | Dependent on ΔH° of tautomerization |

| Decrease | Favors the exothermic direction | Dependent on ΔH° of tautomerization |

This table provides an illustrative representation of how environmental factors can influence the keto-enol equilibrium. The actual predominant tautomer depends on the specific thermodynamics of the this compound system.

Computational Modeling of Tautomeric Pathways and Relative Stabilities

Computational chemistry offers powerful tools to complement experimental findings and provide a deeper understanding of tautomerism at the molecular level. acs.org Methods like Density Functional Theory (DFT) are frequently used to model the potential energy surface of the tautomerization process. nih.gov

These calculations can determine the relative energies of the different tautomers, thereby predicting their relative stabilities and the equilibrium constant for their interconversion. mdpi.com Furthermore, computational models can elucidate the transition state structures and the activation energy barriers for the proton transfer, offering insights into the mechanism and kinetics of the tautomerization reaction. ias.ac.in The effect of the solvent can also be incorporated into these models using various solvation models, allowing for a more accurate prediction of the tautomeric equilibrium in different media. mdpi.com

Table 2: Illustrative Calculated Relative Stabilities of Tautomers

| Tautomer | Calculation Method | Relative Energy (kJ/mol) in Gas Phase (Illustrative) | Relative Energy (kJ/mol) in Polar Solvent (Illustrative) |

| Enol Form | DFT/B3LYP | 0 (Reference) | 5 |

| Keto Form (NH) | DFT/B3LYP | 15 | 0 (Reference) |

| Keto Form (CH) | DFT/B3LYP | 25 | 20 |

This table presents hypothetical data to illustrate how computational modeling can predict the relative stabilities of tautomers in different environments. The actual values for this compound would require specific calculations.

Chemical Reactivity and Mechanistic Pathways of 5 Methyl 3 Phenyl 1,2 Oxazol 4 Ol

Electrophilic Aromatic Substitution Reactions on the Phenyl and Oxazole (B20620) Rings

The structure of 5-Methyl-3-phenyl-1,2-oxazol-4-ol presents two key sites for potential electrophilic aromatic substitution: the phenyl ring at position 3 and the heterocyclic oxazole ring itself.

The oxazole ring is classified as an electron-deficient heterocycle. This is due to the inductive effect of the electronegative oxygen and nitrogen atoms, which deactivates the ring towards attack by electrophiles. thieme-connect.de Consequently, electrophilic substitution directly on the oxazole ring of this compound is generally difficult to achieve and requires harsh reaction conditions, which may lead to ring degradation.

In contrast, the phenyl ring at the C-3 position is more susceptible to electrophilic aromatic substitution. The 1,2-oxazol-4-ol substituent acts as a directing group for incoming electrophiles on this phenyl ring. Studies on analogous structures, such as 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one, have shown that the heterocyclic system can act as a moderate activating group, directing electrophiles primarily to the para and ortho positions of the phenyl ring. wright.edu For instance, nitration of the phenyl ring would be expected to yield a mixture of para- and ortho-nitro derivatives.

The general mechanism for electrophilic aromatic substitution, such as nitration, involves the generation of a potent electrophile (e.g., the nitronium ion, NO₂⁺, from nitric and sulfuric acid). masterorganicchemistry.com This electrophile is then attacked by the π-electron system of the phenyl ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation restores the aromaticity of the phenyl ring, yielding the substituted product.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Reaction | Major Product(s) |

| HNO₃/H₂SO₄ | Nitration | 3-(4-Nitrophenyl)-5-methyl-1,2-oxazol-4-ol |

| Br₂/FeBr₃ | Bromination | 3-(4-Bromophenyl)-5-methyl-1,2-oxazol-4-ol |

| SO₃/H₂SO₄ | Sulfonation | 3-(4-Sulfophenyl)-5-methyl-1,2-oxazol-4-ol |

This table presents expected outcomes based on the directing effects observed in analogous heterocyclic systems.

Nucleophilic Attack and Ring-Opening Reactions of the 1,2-Oxazole System

The 1,2-oxazole ring is susceptible to nucleophilic attack, which can culminate in the cleavage of the heterocyclic system. A characteristic feature of the 1,2-oxazole ring is the inherent weakness of the N-O bond, making it the primary site for reductive cleavage and a key step in many ring-opening mechanisms.

Base-catalyzed ring-opening is a common reaction pathway. Strong bases can deprotonate the hydroxyl group at C-4, leading to an enolate-type intermediate. This can induce electronic rearrangement, facilitating the cleavage of the N-O bond and subsequent ring opening to form various acyclic products, such as β-ketonitriles, after workup.

Acid-catalyzed ring-opening reactions are also known to occur, often initiated by protonation of the ring nitrogen. msu.edu Hydrolysis of related oxazolinium salts has been shown to proceed via nucleophilic attack at the C2 position of the ring, leading to a ring-opened amino ester intermediate. researchgate.net A proposed mechanism for the ring-opening of a related mesoionic 1,3-oxazolium-5-olate involves initial nucleophilic attack at the C-2 position, followed by cleavage of the C-2/O-1 bond to generate an open-chain intermediate. clockss.org

Reductive ring-opening is another significant pathway. Catalytic hydrogenation, often employing catalysts like Raney Nickel (Ra-Ni), is a classic method for cleaving the N-O bond of isoxazoles. This reduction typically yields β-amino enones or β-amino ketones, which are valuable synthetic intermediates.

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group at the C-4 position of this compound exhibits reactivity typical of an enolic hydroxyl group. It can readily participate in both esterification and etherification reactions.

Esterification: The hydroxyl group can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters. This reaction proceeds through a standard nucleophilic acyl substitution mechanism where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent.

Etherification: Alkylation of the hydroxyl group to form ethers can be achieved using alkyl halides or sulfates under basic conditions, following a Williamson ether synthesis-type mechanism. A common procedure involves treating the oxazolol with a base like sodium hydride (NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace the halide from an alkyl halide. Methylation has been successfully performed on similar structures using methyl iodide in the presence of a base like potassium carbonate. mdpi.com

Table 2: Representative Reactions of the C4-Hydroxyl Group

| Reagent(s) | Reaction Type | Product |

| Acetyl Chloride, Pyridine | Esterification | 5-Methyl-3-phenyl-1,2-oxazol-4-yl acetate |

| Benzoyl Chloride, Et₃N | Esterification | 5-Methyl-3-phenyl-1,2-oxazol-4-yl benzoate |

| CH₃I, K₂CO₃ | Etherification | 4-Methoxy-5-methyl-3-phenyl-1,2-oxazole |

| Benzyl (B1604629) Bromide, NaH | Etherification | 4-(Benzyloxy)-5-methyl-3-phenyl-1,2-oxazole |

This table illustrates common transformations of the hydroxyl group.

Cycloaddition Reactions and Their Application in Forming Fused Heterocycles

The oxazole ring system can participate in cycloaddition reactions, most notably acting as a diene component in Diels-Alder reactions. thieme-connect.de This reactivity provides a powerful tool for the synthesis of more complex heterocyclic structures. When an oxazole reacts with an alkyne (dienophile), it can lead to the formation of a furan (B31954) derivative after the extrusion of a nitrile. Reaction with an alkene can similarly lead to a substituted pyridine.

Furthermore, derivatives of this compound can be precursors for 1,3-dipolar cycloaddition reactions. For example, ring-opening and subsequent modification could potentially generate a nitrile oxide intermediate. Nitrile oxides are highly valuable 1,3-dipoles that readily react with alkenes and alkynes to afford isoxazolines and isoxazoles, respectively. mdpi.com This approach is a cornerstone of heterocyclic synthesis. academie-sciences.fr The reaction of mesoionic oxazolium systems, which are structurally related, with dipolarophiles to form fused pyrrolo-thiazole derivatives has been documented, highlighting the potential of the oxazole core in cycloaddition chemistry. uc.pt

Oxidation and Reduction Reactions of this compound and its Derivatives

The redox chemistry of this compound involves both the hydroxyl group and the oxazole ring.

Oxidation: The secondary hydroxyl group at C-4 is susceptible to oxidation. While the product, a 1,2-oxazol-4-one, might be unstable, this transformation is theoretically possible using mild oxidizing agents. Research on analogous compounds, such as 3-(4-Chlorophenyl)-5-methylisoxazol-4-ol, indicates they can be oxidized to the corresponding oxo derivatives. The oxazole ring itself is generally stable to mild oxidation, but strong oxidizing agents can lead to its degradation.

Reduction: The most significant reduction reaction of the 1,2-oxazole ring is the reductive cleavage of the N-O bond. As mentioned previously, catalytic hydrogenation (e.g., using H₂/Ra-Ni or H₂/Pd-C) is highly effective. This reaction opens the ring to produce a β-amino enone, which can be further reduced to a γ-amino alcohol depending on the reaction conditions. This transformation is a synthetically useful method for converting isoxazoles into acyclic compounds with defined stereochemistry. The phenyl group can also be reduced to a cyclohexyl group under more forcing hydrogenation conditions.

Computational and Theoretical Investigations of 5 Methyl 3 Phenyl 1,2 Oxazol 4 Ol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For isoxazole (B147169) derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-311G++(d,p)), are employed to optimize molecular geometries and calculate electronic properties. ulima.edu.penih.gov These calculations are fundamental for understanding the stability and reactivity of these compounds in different environments, including the gas phase and in solvents like acetone (B3395972) and DMSO. ulima.edu.pecsic.es

The optimized geometry of related isoxazole structures reveals important details about bond lengths, angles, and dihedral angles. For instance, in 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings have a significant dihedral angle, and the carboxy group is nearly coplanar with the isoxazole ring. researchgate.net Such structural information is vital for understanding how these molecules interact with their environment.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (Eg) between HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and polarizability. csic.esresearchgate.net

For various phenylisoxazole derivatives, HOMO-LUMO analysis has been performed to understand their electronic behavior. csic.es In some phenylisoxazole semicarbazone derivatives, the HOMO orbitals are localized on the isoxazole and phenyl rings, while LUMO orbitals are centered on the substituted phenyl isoxazole ring. csic.es The calculated energy gaps for these compounds, typically in the range of 4.299 to 4.666 eV, are comparable to other biologically active molecules, suggesting their potential for charge transfer within the molecule. csic.es

A study on 3-phenyl-5-furan isoxazole derivatives using DFT calculated a HOMO-LUMO energy gap of 4.354 eV, which points to the molecule's potential for charge transfer interactions. acu.edu.in This information is instrumental in designing molecules with specific electronic properties.

Electrostatic Potential Surface Analysis for Active Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for identifying the reactive sites of a molecule. ulima.edu.pe The MEP surface visualizes the charge distribution and is color-coded to indicate regions of negative and positive electrostatic potential. Negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive potential areas (blue) are prone to nucleophilic attack. ulima.edu.peresearchgate.net

In studies of phenylisoxazole derivatives, MEP analysis has shown that electronegative atoms, such as the oxygen of a carbonyl group, represent the most negative potential sites. ulima.edu.pecsic.es Conversely, hydrogen atoms of amide or hydrazone fragments often exhibit the most positive potential. ulima.edu.pecsic.es For example, in one study, the MEP map of a phenylisoxazole derivative showed negative potential regions around the oxygen and nitrogen atoms of the isoxazole ring. researchgate.net This information is crucial for predicting how these molecules will interact with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman), from first principles. dergipark.org.trresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

DFT calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. For example, benchmarking studies have shown that functionals like WP04 and ωB97X-D, combined with appropriate basis sets and solvent models, can provide accurate NMR predictions. mdpi.com The theoretical vibrational spectra (FT-IR and FT-Raman) of molecules like 5-Methyl-3-phenylisoxazole-4-carboxylic acid have also been calculated and compared with experimental data to aid in the assignment of vibrational modes. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com This technique is particularly useful for understanding conformational changes and intermolecular interactions, such as those between a ligand and a protein receptor. nih.govmdpi.com

In the context of isoxazole derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes. mdpi.comnih.gov For instance, a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists used MD simulations to understand the binding modes and interactions. The simulations revealed that hydrophobic interactions and the formation of salt bridges and hydrogen bonds with specific amino acid residues were crucial for the binding and activity of the ligands. mdpi.com Another study on isoxazole amides as SMYD3 inhibitors used enhanced sampling MD protocols to calculate binding free energies and gain insight into the nature of ligand-protein binding. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new compounds. researchgate.net

For isoxazole derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted. mdpi.com These studies have identified key structural features that influence the biological activity of these compounds. For example, a 3D-QSAR study on isoxazole derivatives as FXR agonists revealed that the presence of hydrophobicity and electronegative groups at specific positions is critical for their agonistic activity. mdpi.com Similarly, QSAR models have been developed for isoxazole-piperazine derivatives to understand their anticancer activity, highlighting the importance of molecular connectivity indices and orbital energies. researchgate.net

Biological Activities and Pre Clinical Mechanistic Research on 5 Methyl 3 Phenyl 1,2 Oxazol 4 Ol Derivatives

Antimicrobial and Antifungal Efficacy of 1,2-Oxazole Derivatives

The isoxazole (B147169) scaffold has proven to be a versatile framework for the development of new antimicrobial and antifungal agents. ijrrjournal.com Derivatives of 1,2-oxazole have demonstrated notable efficacy against a wide range of pathogenic microbes in laboratory settings. nih.govmdpi.com

In vitro studies have consistently highlighted the antimicrobial potential of isoxazole derivatives. A study involving 15 different isoxazole derivatives screened them against significant wound pathogens, including the bacterium Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.gov Among these, two compounds, specifically 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), showed markedly high activity. These compounds were capable of reducing biofilm-forming cells by over 90%. nih.gov

Further research into a series of six 1,2-oxazole derivatives confirmed their antibacterial capabilities against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Proteus mirabilis) bacteria. researchgate.netresearchgate.net Notably, four of the synthesized compounds demonstrated antibacterial potential exceeding that of the standard antibiotic, Ciprofloxacin. researchgate.netresearchgate.net The introduction of a thiophene (B33073) moiety to the isoxazole ring has also been observed to enhance antimicrobial activity. nih.gov

The broad-spectrum activity of these compounds is a recurring theme in the literature. Various derivatives have been successfully tested against Bacillus subtilis, Aspergillus niger, and other pathogens. nih.govresearchgate.net For instance, a 1,3-oxazole derivative featuring a phenyl group at the 5-position was found to be effective against C. albicans. nih.gov Similarly, newly synthesized pyrazolo[1,5-a]pyrimidine (B1248293) and imidazo[1,2-b]pyrazole derivatives based on an isoxazole structure showed potent activity against several bacterial and fungal strains. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Target Pathogen(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1,2-Oxazole Derivatives (PUB9, PUB10) | S. aureus, P. aeruginosa, C. albicans | >90% reduction in biofilm-forming cells. | nih.gov |

| 1,2-Oxazole Derivatives (Compounds 2, 4-6) | S. aureus, S. epidermidis, E. coli, P. mirabilis | Higher antibacterial potential than Ciprofloxacin. | researchgate.netresearchgate.net |

| 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one | Bacteria | Showed potent antibacterial activity. | nih.gov |

| 3-chloro-4-(2-hydroxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one | Fungi | Exhibited most potent antifungal activity in its series. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | Bacteria & Fungi | Potent activity against some pathogens, with MIC values occasionally lower than Ampicillin. | researchgate.net |

The mechanisms underlying the antimicrobial effects of isoxazole derivatives are varied. A primary distinction in antibacterial action is between bactericidal agents, which kill bacteria by targeting the cell wall or membrane, and bacteriostatic agents, which inhibit bacterial growth by interfering with protein synthesis or metabolic pathways. ijrrjournal.com While specific mechanisms for many 1,2-oxazole derivatives are still under investigation, research on related heterocyclic compounds offers potential insights. For example, certain S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids act as potent inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are crucial for DNA replication. nih.gov This mode of enzyme inhibition represents a plausible mechanism for isoxazole derivatives as well. pensoft.net

Antiviral Properties of Related Oxadiazole Systems

While research on the antiviral properties of 5-Methyl-3-phenyl-1,2-oxazol-4-ol itself is limited, the closely related 1,3,4-oxadiazole (B1194373) ring system has been a source of compounds with significant antiviral activity. nih.gov Derivatives containing the 1,3,4-oxadiazole nucleus have demonstrated efficacy against a range of viruses. nih.gov

For instance, researchers have examined new 1,3,4-oxadiazole derivatives as potential inhibitors of the dengue virus (DENV) by targeting the NS5 polymerase, an RNA-dependent RNA polymerase essential for viral replication. nih.gov Other derivatives have shown activity against the influenza virus. nih.gov The commercially available antiviral drug Raltegravir, which is used to treat HIV infection, contains a 1,3,4-oxadiazole ring, underscoring the therapeutic importance of this structural motif. nih.gov The mechanism of action for such heterocyclic compounds often involves mimicking the building blocks of nucleic acids, thereby disrupting the synthesis of viral RNA or DNA, or by targeting specific viral enzymes like proteases and polymerases. researchgate.net

Antitumor and Anticancer Potential of Isoxazole Derivatives

The anticancer potential of isoxazole derivatives is one of the most extensively studied areas of their biological activity. espublisher.com These compounds have shown the ability to inhibit cancer cell growth through both cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects, and to trigger programmed cell death (apoptosis). rsc.orgnih.gov

A multitude of studies have documented the cytotoxic effects of isoxazole derivatives across a wide array of human cancer cell lines. For example, a series of isoxazole derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine showed anti-cancer activity against Colo205 (colon), U937 (lymphoma), MCF-7 (breast), and A549 (lung) cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 5.04 to 13 μM against the particularly sensitive Colo205 line. rsc.org

Similarly, isoxazole-piperazine hybrids have demonstrated potent cytotoxicity, with IC₅₀ values between 0.3 and 3.7 μM in human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cells. mdpi.comtandfonline.comnih.gov Other research has highlighted the efficacy of novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives against human erythroleukemic (K562) and glioblastoma (U251-MG, T98G) cell lines. spandidos-publications.comnih.gov

Table 2: Cytotoxicity of Selected Isoxazole Derivatives against Human Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | IC₅₀ Values | Reference(s) |

|---|---|---|---|

| Isoxazole derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | Colo205 (Colon) | 5.04–13 μM | rsc.org |

| Isoxazole-piperazine hybrids | Huh7, Mahlavu (Liver); MCF-7 (Breast) | 0.3–3.7 μM | mdpi.comtandfonline.comnih.gov |

| Andrographolide-based isoxazole derivatives | HCT15 (Colon), HeLa (Cervical), DU145 (Prostate) | < 40 µg/mL | encyclopedia.pub |

| 3,4-isoxazolediamide and related derivatives | K562 (Erythroleukemia) | 18.01 nM - 71.57 nM for most active compounds | spandidos-publications.com |

| Hydnocarpin-based isoxazole derivative (Compound 5) | A375 (Melanoma) | 3.6 µM (24h), 0.76 µM (48h) | encyclopedia.pub |

| Curcumin-based isoxazole derivative (Compound 40) | MCF-7 (Breast) | 3.97 µM | encyclopedia.pub |

Beyond simply killing cancer cells, many isoxazole derivatives exert their effects by disrupting the cell cycle and inducing apoptosis. nih.gov The cell cycle is a series of events that leads to cell division and replication; arresting this cycle prevents tumors from growing. Apoptosis is a natural, controlled process of programmed cell death that is often dysregulated in cancer, and its induction is a key goal of many cancer therapies.

One promising isoxazole derivative, compound 20c, was found to induce cell cycle arrest at the G2/M phase in Colo205 colon cancer cells. rsc.org This was accompanied by a significant increase in the levels of the tumor suppressor protein p53. The activation of p53 altered the balance of key mitochondrial proteins (Bcl-2 and Bax), which in turn accelerated the expression of caspases, the enzymes that execute apoptosis. rsc.org

This mechanism of action is echoed in other studies. Isoxazole-piperazine hybrids were also found to induce apoptosis and cell cycle arrest through the activation of p53. mdpi.comtandfonline.comnih.gov These compounds were shown to inhibit the Akt cell survival pathway and induce oxidative stress, leading to apoptosis confirmed by the cleavage of the PARP protein. tandfonline.comnih.gov Depending on the specific compound and cell line, these derivatives could arrest the cell cycle in the G1, S, or G2/M phases. tandfonline.comnih.govencyclopedia.pub Furthermore, some derivatives have been shown to induce apoptosis through the activation of caspases 3 and 7, leading to cell cycle arrest in the G2/M phase in lung cancer cells. encyclopedia.pub The ability of these compounds to induce apoptosis in various cancer cell lines, including leukemic and glioblastoma cells, has been well-documented. mdpi.comspandidos-publications.comnih.govresearchgate.net

Central Nervous System (CNS) Activities of 1,2-Oxazole Derivatives

Antidepressant and Anxiolytic-like Effects in Behavioral Models

Derivatives of 1,2-oxazole have been the subject of investigation for their potential antidepressant and anxiolytic-like activities, evaluated through various established behavioral models in animals.

A series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were synthesized and assessed for their antidepressant and anxiolytic effects using the forced swimming test (FST) and the elevated plus maze (EPM) test, respectively. researchgate.net Many of these compounds exhibited moderate to significant activity at a dose of 10 mg/kg when compared to the reference drugs, imipramine (B1671792) and diazepam. researchgate.net Notably, the compound 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol emerged as a particularly potent antidepressant agent. researchgate.net Further studies on this compound suggested its mechanism of action could be related to the inhibition of monoamine oxidase (MAO), and it did not show significant neurotoxicity. researchgate.net

In a similar vein, a series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazoles were synthesized and evaluated for antidepressant and antianxiety activities in mice. ipinnovative.com While most of the synthesized compounds did not show significant antidepressant effects in the forced swimming test, compound 2k demonstrated a moderate reduction in immobility time. ipinnovative.com Conversely, compound 2f exhibited the highest antianxiety activity in the elevated plus maze model, comparable to the standard drug diazepam, without inducing neurotoxicity in the rotarod test. ipinnovative.com

The elevated plus maze is a widely used apparatus to assess anxiety-related behaviors by measuring parameters such as the percentage of time spent in the open arms (%OAT) and the percentage of entries into the open arms (%OAE). science.gov Other observed behaviors in this model include locomotor activity, grooming, rearing, and the number of defecations. science.gov

The following table summarizes the findings for selected 1,2-oxazole derivatives in behavioral models:

| Compound Series | Behavioral Test | Key Findings | Reference |

| 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazoles | Forced Swimming Test, Elevated Plus Maze | Moderate to significant antidepressant and anxiolytic activities observed. Compound 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol was a potent antidepressant. | researchgate.net |

| 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazoles | Forced Swimming Test, Elevated Plus Maze | Compound 2k showed moderate antidepressant activity. Compound 2f displayed high antianxiety activity. | ipinnovative.com |

Neurochemical and Receptor Binding Studies

The neurochemical mechanisms underlying the CNS activities of 1,2-oxazole derivatives have been explored through receptor binding and enzyme inhibition assays.

The antidepressant-like effects of certain 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives have been linked to their ability to inhibit monoamine oxidase (MAO). researchgate.net MAO is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition can lead to an elevation of these neurotransmitters in the brain, which is a common mechanism for many antidepressant drugs. ipinnovative.com

Furthermore, research into dual 5-HT1A and 5-HT7 receptor antagonists has highlighted the involvement of the serotonergic system in the antidepressant and anxiolytic-like actions of these compounds. plos.org This suggests that the interaction with serotonin (B10506) receptors, particularly the 5-HT1A receptor, may be a crucial component of the mechanism of action for some neurologically active 1,2-oxazole derivatives. plos.org

Enzyme and Receptor Modulatory Activities

Agonism of GPR120 Receptor by Phenyl-isoxazol-3-ol Derivatives

Phenyl-isoxazol-3-ol derivatives have been identified as agonists of the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). wipo.intnih.govresearchgate.net GPR120 is activated by medium and long-chain fatty acids and has emerged as a therapeutic target for metabolic disorders. nih.govmdpi.com

Activation of GPR120 is associated with several beneficial metabolic effects. In enteroendocrine cells, it stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin (B600854) secretion. nih.govmdpi.com In adipocytes and macrophages, GPR120 signaling can lead to insulin sensitization and anti-inflammatory effects. nih.gov

A patent discloses a series of phenyl-isoxazol-3-ol derivatives that exhibit GPR120 agonist activity and are proposed for the treatment of diabetes and hyperlipidemia. wipo.int These compounds are generally characterized by a phenyl group, which may be substituted, and a spacer group connecting to the isoxazol-3-ol core. wipo.int

The following table presents data on selected GPR120 agonists, including a phenyl-isoxazol-3-ol derivative:

| Compound / Series | Receptor Target | Potential Therapeutic Application | Reference |

| Phenyl-isoxazol-3-ol derivatives | GPR120 | Diabetes, Hyperlipidemia | wipo.intresearchgate.net |

| TUG-891 | GPR120 | Metabolic Disorders | mdpi.com |

| AZ13581837 | GPR120 | Type 2 Diabetes | researchgate.net |

Inhibition of Carboxylesterase Enzymes (e.g., Notum) by Oxadiazolone Scaffolds

Oxadiazolone scaffolds, which share structural similarities with the 1,2-oxazole ring system, have been identified as potent inhibitors of the carboxylesterase Notum. nih.govnih.govacs.org Notum is a negative regulator of the Wnt signaling pathway, which is crucial for various cellular processes. nih.govucl.ac.uk It functions by removing a palmitoleate (B1233929) moiety from Wnt proteins, rendering them inactive. ucl.ac.uk

Inhibition of Notum restores Wnt signaling, which presents a therapeutic opportunity for diseases characterized by diminished Wnt activity. nih.govucl.ac.uk For instance, inactivating Notum has been shown to increase cortical bone mass, suggesting a potential treatment for osteoporosis. ucl.ac.uk Additionally, a small molecule Notum inhibitor has been demonstrated to normalize Wnt signaling and restore epithelial regeneration in the context of aging. ucl.ac.uk

Structure-based drug design efforts, including crystallographic X-ray fragment screening, have led to the optimization of oxadiazolone derivatives as Notum inhibitors. nih.govacs.org For example, the optimization of a 1,2,3-triazole fragment hit led to the identification of oxadiazol-2-one 23dd as a potent inhibitor with drug-like properties. nih.govacs.org This compound was shown to restore Wnt signaling in a cell-based TCF/LEF reporter gene assay. nih.govacs.org

The inhibitory activity of these compounds is typically assessed through biochemical assays using synthetic fluorescent substrates and cell-based reporter assays. nih.gov

| Compound/Scaffold | Target Enzyme | Mechanism of Action | Therapeutic Potential | Reference |

| Oxadiazol-2-one 23dd | Notum Carboxylesterase | Inhibition of Wnt protein deacylation | Osteoporosis, Tissue Regeneration | nih.govacs.org |

| 3-methylimidazolin-4-one amides | Notum Carboxylesterase | Inhibition of Wnt protein deacylation | Osteoporosis, Alzheimer's disease | researchgate.net |

Kinase Inhibition Profiles of Imidazo[1,2-b]pyridazine-Oxazole Conjugates

Conjugates of imidazo[1,2-b]pyridazine (B131497) and oxazole (B20620) have been synthesized and evaluated as inhibitors of various protein kinases. nih.govdundee.ac.uk Protein kinases are a major class of therapeutic targets due to their fundamental role in regulating cellular processes and their frequent dysregulation in diseases like cancer and neurological disorders. dundee.ac.uk

A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated selective inhibition of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values often below 100 nM. nih.gov Specifically, compound 20a was identified as a selective inhibitor against CLK1, CLK4, and DYRK1A. nih.gov These compounds have also shown potent inhibition of Plasmodium falciparum CLK1 (PfCLK1), suggesting potential as antiprotozoal agents. nih.gov

Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of potent and selective inhibitors of DYRK1A, a kinase implicated in cancer, type 2 diabetes, and neurological disorders. dundee.ac.uk X-ray crystallography has been instrumental in understanding the binding modes of these inhibitors, facilitating the rational design of compounds with improved kinase selectivity. dundee.ac.uk

Furthermore, a family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of PIM kinases with low nanomolar potency, demonstrating potential for the treatment of hematopoietic malignancies. nih.gov

The following table summarizes the kinase inhibition profiles of selected imidazo[1,2-b]pyridazine derivatives:

| Compound Series | Target Kinases | Key Findings | Reference |

| 3,6-disubstituted imidazo[1,2-b]pyridazines | DYRKs, CLKs, PfCLK1 | Selective inhibition with IC50 < 100 nM. Compound 20a is a potent inhibitor of CLK1, CLK4, DYRK1A, and PfCLK1. | nih.gov |

| Imidazo[1,2-b]pyridazine derivatives | DYRK1A | Potent and selective cellular inhibitors with potential for treating cancer, type 2 diabetes, and neurological disorders. | dundee.ac.uk |

| Imidazo[1,2-b]pyridazines | PIM kinases | Specific inhibition with low nanomolar potency, showing in vitro antileukemic activity. | nih.gov |

Agricultural and Plant Protection Applications

The isoxazole chemical scaffold is a key feature in a number of commercially successful agricultural products. Research into derivatives of this structure continues to be an active area for the discovery of new active ingredients with applications in crop protection.

Derivatives of isoxazole and the closely related oxazole have demonstrated a wide spectrum of pesticidal activities. These compounds can be synthetically modified to target a variety of pests, including weeds, insects, and pathogenic fungi.

Herbicidal Activity

Interactive Table: Herbicidal Activity of Selected Oxazole Derivatives

| Compound Name | Target Weeds | Activity Type | Key Findings |

| (3,5-dinitrophenyl)-4-(benzyloxymethyl)oxazole derivatives | Echinochloa crusgalli, Lolium perenne, Lactuca sativa, Medicago sativa | Pre-emergence | Most tested compounds demonstrated good herbicidal activity. regulations.gov |

| 4-[(3-Bromo-5-chlorophenoxy)methyl]-2-(3,5-dinitrophenyl)oxazole | Echinochloa crusgalli, Lolium perenne, Lactuca sativa, Medicago sativa | Pre-emergence | Exhibited the best overall control effect among the tested derivatives. regulations.gov |

Insecticidal Activity

The isoxazole and isoxazoline (B3343090) frameworks are present in several known insecticides. For example, Isoxathion is a broad-spectrum insecticide used in agriculture. nih.gov Research has explored various derivatives for their insecticidal properties. One study synthesized a series of 3,5-disubstituted isoxazoles and tested their effectiveness against the pulse beetle, Callosobruchus chinensis. Several of the synthesized compounds demonstrated greater efficacy than the organophosphate insecticide dichlorvos. herts.ac.uk Another area of research has focused on modifying isoxazoline insecticides to reduce their toxicity to non-target organisms like honeybees while maintaining high insecticidal activity against pests such as Plutella xylostella. regulations.gov

Fungicidal Activity

Hymexazol, a systemic soil fungicide with a structure related to this compound, is effective against a range of soil-borne pathogens including Pythium, Fusarium, and Rhizoctonia species. agripesticide.commc-croplifesolutions.com It is used as a seed treatment and soil disinfectant to protect seedlings from damping-off and other diseases. mc-croplifesolutions.com Beyond its direct fungicidal action, Hymexazol can also promote plant growth by enhancing root development. mc-croplifesolutions.compomais.com Other research has shown that some oxazolone (B7731731) derivatives are active against plant pathogenic fungi. researchgate.net For example, 5,5-diphenylimidazolidin-2-thione-4-one, an oxazolone derivative, was found to be highly active against several fungal pathogens. researchgate.net Additionally, certain sulfone derivatives containing a 1,3,4-oxadiazole moiety have shown inhibitory activity against various fungi. acs.org

Interactive Table: Fungicidal Activity of Selected Isoxazole and Oxazolone Derivatives

| Compound Name | Target Fungi | Application | Key Findings |

| Hymexazol | Pythium spp., Fusarium spp., Rhizoctonia spp. | Seed treatment, soil disinfectant | Effective control of soil-borne diseases and promotes plant growth. agripesticide.commc-croplifesolutions.com |

| 5,5-diphenylimidazolidin-2-thione-4-one | Fusarium calmorum, Pythium debarianum, Rhizoctonia solani, Macrofomina phaseoli | In vitro | Showed the most potent activity against the tested fungi. researchgate.net |

| 2-(methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | Various fungi | In vitro | Possesses high antifungal activities against 10 kinds of fungi. acs.org |

Environmental Fate

The persistence and mobility of isoxazole derivatives in the environment can vary significantly depending on their specific chemical structure and environmental conditions.

For Hymexazol, biodegradation is a relatively rapid process, with a reported half-life of less than 8 days in aerobic soil conditions and less than 2 days under anaerobic conditions. regulations.gov It is, however, stable to abiotic hydrolysis and is considered to be very mobile based on its adsorption values. regulations.gov There is also a possibility of volatilization from soil and water. regulations.gov

In contrast, the herbicide Isoxaben is more persistent in soil, with a typical half-life of around 100 days. wa.gov Its primary routes of degradation are through microbial action and photolysis. wa.gov Isoxaben has a low potential to leach into groundwater but a high potential for surface runoff. wa.gov

Interactive Table: Environmental Fate of Representative Isoxazole Herbicides

| Compound Name | Soil Half-Life (Aerobic) | Mobility in Soil | Primary Degradation Pathways |

| Hymexazol | < 8 days | High | Biodegradation. regulations.gov |

| Isoxaben | ~100 days | Low (leaching), High (runoff) | Microbial degradation, Photolysis. wa.gov |

Environmental Impact

The ecotoxicological profiles of isoxazole derivatives are also varied. Hymexazol is noted for its low toxicity and is considered environmentally friendly, as it degrades into compounds with very low toxicity that have minimal impact on soil microbial ecology. pomais.com

Isoxaben is reported to be practically non-toxic to birds and mammals. wa.gov However, there is some potential for risk to aquatic organisms and non-target plants. regulations.gov The risk to non-target plants can be through spray drift, and exposure to residues may harm susceptible plant species. regulations.gov

It is important to note that the environmental fate and impact of any specific compound, including this compound, would require dedicated studies. The information on related compounds provides a general understanding of the potential behavior of this chemical class in the environment.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Methyl 3 Phenyl 1,2 Oxazol 4 Ol Analogues

Elucidation of Key Pharmacophoric Features for Biological Efficacy

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 5-methyl-3-phenyl-1,2-oxazol-4-ol scaffold, several key pharmacophoric features have been identified as critical for its interaction with biological targets.

The core 1,2-oxazole ring is a pivotal element of the pharmacophore. This heterocyclic system, with its distinct arrangement of nitrogen and oxygen atoms, provides a rigid framework that correctly orients the substituent groups for optimal interaction with a receptor or enzyme active site. The oxazole (B20620) ring itself can engage in significant interactions, such as hydrogen bonding and π-π stacking, which contribute to the binding affinity of the molecule.

The 3-phenyl group is another crucial component. This aromatic ring often inserts into a hydrophobic pocket within the biological target. The electronic properties and substitution pattern of this phenyl ring can significantly modulate the compound's activity.